Superior Inhibitory Potency Against KPC Carbapenemases Compared to Clavulanic Acid, Tazobactam, and Sulbactam
Avibactam demonstrates vastly superior inhibitory potency against KPC-2 carbapenemase, a primary resistance determinant in CRE. In standardized enzymatic assays, avibactam inhibited KPC-2 with an IC50 of 170 nM [1]. In contrast, clavulanic acid, tazobactam, and sulbactam exhibited IC50 values of >100,000 nM, 50,000 nM, and 57,000 nM, respectively [1]. This represents a >300-fold improvement in potency for avibactam relative to the next most active traditional inhibitor.
| Evidence Dimension | Inhibitory potency (IC50) against KPC-2 carbapenemase |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | Clavulanic acid (>100,000 nM), Tazobactam (50,000 nM), Sulbactam (57,000 nM) |
| Quantified Difference | >300-fold lower IC50 vs. tazobactam; >500-fold lower vs. clavulanic acid |
| Conditions | Biochemical assay measuring inhibition of nitrocefin hydrolysis by purified KPC-2 enzyme |
Why This Matters
This quantitative potency advantage is the mechanistic basis for avibactam's clinical activity against KPC-producing isolates, which are fully resistant to traditional β-lactam/β-lactamase inhibitor combinations.
- [1] Bonnefoy A, Dupuis-Hamelin C, Steier V, et al. In vitro activity of AVE1330A, an innovative broad-spectrum non-β-lactam β-lactamase inhibitor. J Antimicrob Chemother. 2004;54(2):410-417. View Source
